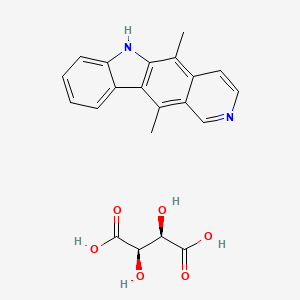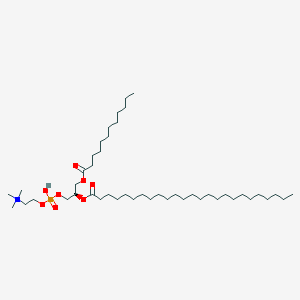
4-méthyl-1H-benzimidazole-2-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, and its derivatives often involves alkylation reactions. For instance, alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives have been synthesized, intramolecularly heterocyclizing to form related structures. The chemical structures of these synthesized products are characterized through Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy, with molecular structures confirmed by X-ray single crystallography in different space groups (El Ashry et al., 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole-2-thione derivatives is intricately linked to their synthesis. Through X-ray single crystallography, detailed structural information is obtained, revealing their complex molecular geometries. These structures provide insights into the compound's reactivity and properties, with different space groups indicating variations in molecular symmetry and packing (El Ashry et al., 2015).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to a wide array of products with diverse properties. For example, the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides yields 5-(2-benzimidazolyl)thiazoles. These reactions demonstrate the versatility and reactivity of the benzimidazole core, enabling the synthesis of compounds with tailored properties for specific applications (Krapivin et al., 1992).
Physical Properties Analysis
The physical properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, and its derivatives are crucial for their application in various fields. These properties include solubility, melting point, and stability, which are influenced by the compound's molecular structure. Understanding these properties is essential for the compound's application in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, potential as catalysts, and roles in synthesis pathways, are of significant interest. For example, certain benzimidazole derivatives have been found to exhibit potent inhibitory activities against gastric (H+/K+)-ATPase, showcasing their potential in biomedical applications (Homma et al., 1997).
Applications De Recherche Scientifique
Inhibition de la Corrosion
Le 4-méthyl-1H-benzimidazole-2-thiol est reconnu pour son rôle d’inhibiteur de corrosion. Il est particulièrement efficace pour protéger les aciers, les métaux purs tels que Fe, Al, Cu, Zn et les alliages dans des milieux corrosifs agressifs tels que 1 M HCl et 1,5 M H2SO4. Le composé agit comme un inhibiteur de type mixte, avec un effet plus important sur la réaction cathodique .
Applications Pharmaceutiques
Ce composé a été identifié comme un puissant inhibiteur de diverses enzymes, ce qui a mené à son utilisation dans plusieurs domaines thérapeutiques. On le trouve dans les médicaments antidiabétiques, anticancéreux, antimicrobiens, antiparasitaires, analgésiques, antiviraux, antihistaminiques, ainsi que dans des applications neurologiques, endocrinologiques et ophtalmologiques .
Activités Antifongiques et Antivirales
Les dérivés du benzimidazole, y compris le this compound, présentent des activités antifongiques et antivirales. Ils sont utilisés dans la synthèse de composés qui se sont avérés efficaces contre une variété de pathogènes fongiques et viraux .
Propriétés Antitumorales
Des recherches ont indiqué que les dérivés du benzimidazole peuvent avoir des propriétés antitumorales. Cela fait du this compound un candidat pour l’inclusion dans la synthèse de médicaments visant à lutter contre diverses formes de cancer .
Inhibiteurs de la Pompe à Protons
En tant qu’analogue structural des inhibiteurs de la pompe à protons (IPP) bien connus comme le lansoprazole et l’oméprazole, le this compound est utilisé dans le développement de médicaments qui réduisent la production d’acide gastrique, traitant des affections comme le RGO .
Agents Antibactériens
Des études récentes ont rapporté que les dérivés du benzimidazole sont de puissants agents antibactériens. Ils se sont avérés efficaces contre des organismes résistants, y compris les S. aureus résistant à la méthicilline et à la vancomycine, le this compound faisant partie de cette classe .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Methyl-1H-benzimidazole-2-thiol, also known as Methyl-2-mercaptobenzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It is particularly effective for steels, pure metals such as iron, aluminum, copper, zinc, and various alloys .
Mode of Action
The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . It acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibitive behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
The primary result of the action of 4-Methyl-1H-benzimidazole-2-thiol is the prevention of corrosion in metals and alloys. By forming a protective film on the metal surface, it significantly reduces the rate of corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .
Propriétés
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCDDZBBZNIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067290 | |
| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27231-33-0, 53988-10-6 | |
| Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptomethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27231-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl-2-mercaptobenzimidazole interact with silver ions and why is this relevant for photographic applications?
A1: Methyl-2-mercaptobenzimidazole acts as a potent silver halide solubilizer, a key characteristic for its use as a stabilizer in conventional silver halide photography. The compound binds to silver ions, forming complexes with varying structures depending on the reaction conditions. For instance, with silver carboxylates, a hexameric cluster ([Ag·5MBI·THF]6) forms with bridging Methyl-2-mercaptobenzimidazole units, where each Methyl-2-mercaptobenzimidazole molecule interacts with three silver atoms – two through sulfur bridges and one through a nitrogen bridge []. In contrast, with silver bromide, a tetrameric complex ([AgBr.MBI]4) forms, demonstrating the ligand's ability to create intricate polymeric network superstructures []. These interactions highlight the compound's potential in controlling silver halide solubility and aggregation, crucial for photographic applications.
Q2: What is the role of Methyl-2-mercaptobenzimidazole in modulating the toxicity of rubber antioxidants?
A2: Research suggests that Methyl-2-mercaptobenzimidazole may influence the toxicity of other rubber antioxidants, specifically 4-methyl-2-mercaptobenzimidazole (4-MeMBI) and 5-methyl-2-mercaptobenzimidazole (5-MeMBI) []. Studies in rat liver microsomes indicate that Methyl-2-mercaptobenzimidazole, alongside 4-MeMBI and 5-MeMBI, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes []. Interestingly, the induction of specific CYP enzymes by these compounds, particularly by phenobarbital, leads to a more pronounced decrease in 4-MeMBI levels compared to 5-MeMBI []. This differential metabolism may contribute to the observed counteracting toxic effects between 4-MeMBI and 5-MeMBI in vivo, suggesting a potential role for Methyl-2-mercaptobenzimidazole in modulating the overall toxicity profile of these compounds.
Q3: Can you describe the structural characteristics of Methyl-2-mercaptobenzimidazole?
A3: Methyl-2-mercaptobenzimidazole primarily exists in its thione tautomeric form, as confirmed by density functional theory calculations and analysis of vibrational (IR and Raman) and NMR (1H and 13C) spectra []. This tautomer exhibits significantly higher stability compared to its other tautomeric forms, suggesting its predominance at room temperature []. While the exact molecular weight will depend on the specific isotope considered, it can be calculated based on the molecular formula of C8H8N2S.
Q4: How does the charge of gold nanoparticles modified with Methyl-2-mercaptobenzimidazole derivatives affect their antibacterial activity?
A4: Research has demonstrated a strong correlation between the surface charge of gold nanoparticles (AuNPs) modified with Methyl-2-mercaptobenzimidazole derivatives and their antibacterial activity []. Notably, only electroneutral AuNPs modified with Methyl-2-mercaptobenzimidazole (MMB-AuNPs) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. In contrast, both electropositive (AMB-AuNPs) and electronegative (CMB-AuNPs) derivatives showed no notable antibacterial effects []. This suggests that the electroneutrality of MMB-AuNPs is crucial for their interaction with bacterial cell membranes, leading to membrane damage, disruption of membrane potential, and ultimately, bacterial death [].
Q5: What are the potential applications of Methyl-2-mercaptobenzimidazole in flame-retardant materials?
A5: Methyl-2-mercaptobenzimidazole has shown promise as a component in nontoxic flame-retardant cable compositions []. Research suggests that incorporating Methyl-2-mercaptobenzimidazole, along with other components like ethylene-vinyl acetate copolymer, maleic anhydride resin, and aluminium hydroxide, can enhance the flame retardancy and heat resistance of these materials []. This application highlights the compound's potential in improving the safety and performance of various materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)
![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)

![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)

![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)







